molecular formula C12H21NO4 B6594286 2-Cyclobutylazepane oxalate CAS No. 1177306-14-7

2-Cyclobutylazepane oxalate

Cat. No.: B6594286
CAS No.: 1177306-14-7
M. Wt: 243.30 g/mol
InChI Key: UGHFTYVWVMNGEB-UHFFFAOYSA-N
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Description

2-Cyclobutylazepane oxalate is a heterocyclic compound with the molecular formula C22H40N2O4. It is known for its unique structural properties, which include a cyclobutyl ring fused to an azepane ring, and its association with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylazepane oxalate typically involves the reaction of cyclobutylamine with azepane under controlled conditions. The reaction is followed by the addition of oxalic acid to form the oxalate salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent quality. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylazepane oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclobutylazepane oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylazepane oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclobutyl and azepane rings provide structural rigidity, enhancing the compound’s binding affinity. The oxalate moiety plays a role in the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutylazepane oxalate is unique due to its combination of cyclobutyl and azepane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-cyclobutylazepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.C2H2O4/c1-2-7-10(11-8-3-1)9-5-4-6-9;3-1(4)2(5)6/h9-11H,1-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHFTYVWVMNGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2CCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915402-15-2, 1177306-14-7
Record name 1H-Azepine, 2-cyclobutylhexahydro-, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915402-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine, 2-cyclobutylhexahydro-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177306-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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